molecular formula C16H11N3O2S B7729142 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B7729142
M. Wt: 309.3 g/mol
InChI Key: KUEDPQPSINBLKI-UHFFFAOYSA-N
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Description

The compound 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS: 879473-36-6) features a resorcinol (benzene-1,3-diol) core substituted at position 4 with a pyrazole ring, which is further functionalized at position 4 with a benzothiazole moiety.

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-9-5-6-10(13(21)7-9)15-11(8-17-19-15)16-18-12-3-1-2-4-14(12)22-16/h1-8,20-21H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDPQPSINBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(NN=C3)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone. Finally, the two moieties are coupled through a Suzuki or Heck coupling reaction to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields. These methods can be optimized to reduce the use of hazardous reagents and minimize waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while nitration would introduce nitro groups onto the aromatic rings .

Scientific Research Applications

Biological Activities

Numerous studies have indicated that derivatives of benzothiazole and pyrazole exhibit significant biological activities, including:

  • Anticancer Properties : Compounds containing benzothiazole and pyrazole rings have shown promising cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications to the benzothiazole structure can enhance its efficacy against resistant strains .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a similar compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Efficacy : Research conducted by Azzam et al. (2022) found that modifications in the structure increased the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships that could guide further modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The benzothiazole and pyrazole moieties are known to interact with various proteins, potentially inhibiting their function and leading to anti-cancer or anti-microbial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness arises from its benzene-1,3-diol and benzothiazole-pyrazole framework. Below is a comparison with structurally related analogs:

Table 1: Structural and Functional Group Comparison
Compound Name/ID Key Substituents/Functional Groups Notable Features
Target Compound Benzene-1,3-diol, benzothiazole, pyrazole High polarity due to hydroxyls; potential for hydrogen bonding
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () Pyrazolone (ketone), propynyl, benzothiazole Electrophilic pyrazolone core; suitable for nucleophilic substitution reactions
5d (5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile) () Benzothiazole-thioether, propanoyl, carbonitrile Thioether linker; likely enhanced lipophilicity
9d (Thiadiazole analog) () Thiadiazole-thioether, propanoyl, carbonitrile Melting point: 186.6°C; synthetic yield: 55.52%
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () Pyranone, methoxybenzylidene, thiazole Extended π-system; methoxy group may reduce solubility

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl groups likely enhance aqueous solubility compared to nonpolar analogs (e.g., methoxy- or halogen-substituted derivatives) .
  • Melting Points : While direct data for the target compound is unavailable, analogs like 9d () exhibit a melting point of 186.6°C, suggesting that the target’s diol structure may further elevate this due to hydrogen bonding .

Pharmacological Potential

  • Target Compound: The resorcinol moiety may confer antioxidant activity, while the benzothiazole-pyrazole system could interact with biological targets like kinases or microbial enzymes .
  • Pyrazolone Derivatives (): The electrophilic ketone in pyrazolone analogs facilitates nucleophilic attacks, making them candidates for covalent enzyme inhibition .
  • Thiadiazole/Thiazole Analogs (): Halogenated or fluorophenyl groups (e.g., in ) may enhance binding to hydrophobic enzyme pockets, differing from the target’s hydrophilic diol .

Stability and Reactivity

  • The diol group in the target compound may render it prone to oxidation, necessitating stabilization under inert conditions. This contrasts with halogenated analogs (e.g., bromophenyl in ), which exhibit greater chemical inertness .

Biological Activity

The compound 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic derivative that incorporates both benzothiazole and pyrazole moieties. This structural combination is known for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C18H15N3O2S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 385424-29-3

Anticancer Activity

Research indicates that derivatives of benzothiazole and pyrazole exhibit significant anticancer properties. For instance, compounds similar to This compound have shown the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Case Study :
A study on a related compound demonstrated that it induced cytotoxicity in hepatoma cells more effectively than in normal hepatic cells. The mechanism involved massive ROS accumulation leading to mitochondrial membrane potential disruption and caspase activation, ultimately resulting in apoptosis .

CompoundCell LineIC50 (µM)Mechanism of Action
DPB-5Hepatoma10ROS-mediated apoptosis
DBP-5Normal Hepatic Cells>50Lesser susceptibility to ROS

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been tested for their effectiveness against various bacterial strains.

Research Findings :
In a comparative study, compounds with similar structures exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.6 mg/mL to 0.052 mg/mL, indicating effective inhibition at relatively low concentrations .

Bacterial StrainMIC (mg/mL)
E. coli1.6
S. aureus0.833
Bacillus subtilis0.833

Antioxidant Activity

The antioxidant potential of benzothiazole and pyrazole derivatives has been explored in various studies. These compounds are believed to scavenge free radicals and reduce oxidative stress.

Mechanism :
The antioxidant activity is primarily attributed to the presence of hydroxyl groups in the structure, which can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

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